molecular formula C11H10O2 B11915275 2H-1-Benzopyran-2-one, 3,4-dimethyl- CAS No. 4281-39-4

2H-1-Benzopyran-2-one, 3,4-dimethyl-

Cat. No.: B11915275
CAS No.: 4281-39-4
M. Wt: 174.20 g/mol
InChI Key: LOSXCMMIKDHEHC-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 3,4-dimethyl- is a chemical compound belonging to the class of organic compounds known as coumarins. Coumarins are a group of benzopyrones that are widely distributed in nature and are known for their diverse biological activities. The compound has a molecular formula of C11H10O2 and is characterized by the presence of a benzopyran ring system with two methyl groups at the 3 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 3,4-dimethyl- can be achieved through various synthetic routes. One common method involves the condensation of salicylaldehyde with acetic anhydride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired coumarin derivative.

Industrial Production Methods

In industrial settings, the production of 2H-1-Benzopyran-2-one, 3,4-dimethyl- often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 3,4-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted coumarins, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2H-1-Benzopyran-2-one, 3,4-dimethyl- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of dyes, fragrances, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 3,4-dimethyl- involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, modulate signaling pathways, and interact with cellular receptors. These interactions lead to its observed biological effects, such as antimicrobial and anticancer activities.

Comparison with Similar Compounds

2H-1-Benzopyran-2-one, 3,4-dimethyl- can be compared with other similar compounds, such as:

    Coumarin: The parent compound of the coumarin family, known for its anticoagulant properties.

    7-Hydroxycoumarin: A hydroxylated derivative with enhanced antioxidant activity.

    4-Methylumbelliferone: A methylated coumarin with potential anticancer properties.

The uniqueness of 2H-1-Benzopyran-2-one, 3,4-dimethyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other coumarin derivatives.

Properties

CAS No.

4281-39-4

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

3,4-dimethylchromen-2-one

InChI

InChI=1S/C11H10O2/c1-7-8(2)11(12)13-10-6-4-3-5-9(7)10/h3-6H,1-2H3

InChI Key

LOSXCMMIKDHEHC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC=CC=C12)C

Origin of Product

United States

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